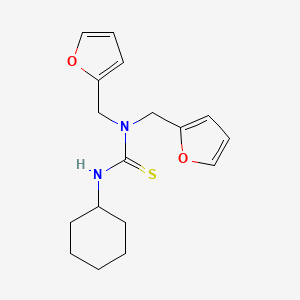![molecular formula C21H24N2O2 B10900161 N'-[(1E)-1-(4-cyclohexylphenyl)ethylidene]-2-hydroxybenzohydrazide](/img/structure/B10900161.png)
N'-[(1E)-1-(4-cyclohexylphenyl)ethylidene]-2-hydroxybenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’~1~-[(E)-1-(4-CYCLOHEXYLPHENYL)ETHYLIDENE]-2-HYDROXYBENZOHYDRAZIDE is a synthetic organic compound characterized by its unique structure, which includes a cyclohexylphenyl group and a hydroxybenzohydrazide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)-1-(4-CYCLOHEXYLPHENYL)ETHYLIDENE]-2-HYDROXYBENZOHYDRAZIDE typically involves the condensation of 4-cyclohexylbenzaldehyde with 2-hydroxybenzohydrazide. The reaction is usually carried out in an ethanol solvent with the addition of a catalytic amount of hydrochloric acid under reflux conditions for several hours . The crude product is then purified by recrystallization from a suitable solvent such as dimethylformamide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N’~1~-[(E)-1-(4-CYCLOHEXYLPHENYL)ETHYLIDENE]-2-HYDROXYBENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The hydrazide moiety can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of N’~1~-[(E)-1-(4-CYCLOHEXYLPHENYL)ETHYLIDENE]-2-HYDROXYBENZOHYDRAZIDE involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological molecules such as enzymes or receptors. This interaction can modulate the activity of these molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-N′-(1-(3-chloro-4-fluorophenyl)ethylidene)-2-hydroxybenzohydrazide
- (E)-1-(1-(benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine
Uniqueness
N’~1~-[(E)-1-(4-CYCLOHEXYLPHENYL)ETHYLIDENE]-2-HYDROXYBENZOHYDRAZIDE is unique due to its specific structural features, such as the cyclohexylphenyl group, which imparts distinct steric and electronic properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C21H24N2O2 |
|---|---|
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
N-[(E)-1-(4-cyclohexylphenyl)ethylideneamino]-2-hydroxybenzamide |
InChI |
InChI=1S/C21H24N2O2/c1-15(22-23-21(25)19-9-5-6-10-20(19)24)16-11-13-18(14-12-16)17-7-3-2-4-8-17/h5-6,9-14,17,24H,2-4,7-8H2,1H3,(H,23,25)/b22-15+ |
InChI-Schlüssel |
PQDWSTCBVWGQTR-PXLXIMEGSA-N |
Isomerische SMILES |
C/C(=N\NC(=O)C1=CC=CC=C1O)/C2=CC=C(C=C2)C3CCCCC3 |
Kanonische SMILES |
CC(=NNC(=O)C1=CC=CC=C1O)C2=CC=C(C=C2)C3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-cyanophenoxy)-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide](/img/structure/B10900078.png)
![N-(3,4-difluorophenyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B10900080.png)
![2,2,2-trifluoro-N-(3-{(1Z)-1-[2-(phenylsulfonyl)hydrazinylidene]ethyl}phenyl)acetamide](/img/structure/B10900081.png)
![4-[3-(dimethylamino)propyl]-5-[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10900086.png)
![N-[1-(2,4-dichlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B10900093.png)
![methyl 2-[({[5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B10900106.png)

![6-{[4-(Naphthalen-1-yl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B10900109.png)
![4-[5-[(2,3-dimethylphenoxy)methyl]furan-2-yl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10900117.png)
![N-cyclopropyl-2-[(1-methyl-4-nitro-1H-pyrazol-5-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B10900119.png)
![1-[(2,6-dichlorophenoxy)methyl]-N-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10900130.png)
![N'-[(1E)-1-(2,4-dichlorophenyl)propylidene]heptanehydrazide](/img/structure/B10900142.png)
![2-{[5-{[(4-iodophenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B10900146.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3,3-dimethylbutan-2-yl)propanamide](/img/structure/B10900152.png)
